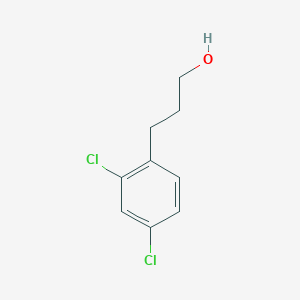
3-(2,4-Dichlorophenyl)propan-1-ol
Vue d'ensemble
Description
3-(2,4-Dichlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10Cl2O. It is a derivative of phenylpropanol, where the phenyl ring is substituted with two
Activité Biologique
3-(2,4-Dichlorophenyl)propan-1-ol, also known as a derivative of dichlorophenyl compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural features:
- Molecular Formula : C9H11Cl2O
- Molecular Weight : 220.09 g/mol
- Functional Groups : Hydroxyl group (-OH), dichlorophenyl moiety
The presence of the dichlorophenyl group enhances its interactions with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to neurotransmitter receptors, potentially influencing neurotransmission and other physiological processes.
Biological Activities
Research has indicated several pharmacological effects associated with this compound:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antifungal properties against pathogens such as Candida albicans. Its efficacy was compared with established antifungal agents, demonstrating competitive activity .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Potential Anticancer Activity : Preliminary studies suggest that it could influence cancer cell proliferation through modulation of specific signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Antifungal Activity Against Candida albicans
In a study assessing the antifungal properties of this compound, various concentrations were tested against Candida albicans. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to conventional antifungal treatments. The mechanism was attributed to disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Starting Materials : Appropriate chlorinated phenols and propanol derivatives.
- Reaction Conditions : Optimized temperatures and catalysts to enhance yield.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
Table 2: Similar Compounds and Their Activities
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-2-(2,4-dichlorophenyl)propan-1-ol | C9H11Cl2NO | Exhibits anti-inflammatory properties |
| 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol | C9H11Cl2NO | Potential anticancer activity |
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNJMARRFKAAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441728 | |
| Record name | 3-(2,4-dichlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146882-07-7 | |
| Record name | 3-(2,4-dichlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















